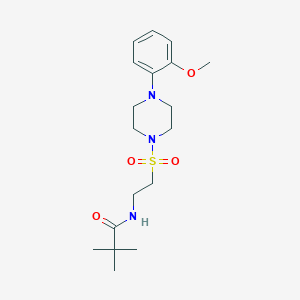

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide

CAS No.: 897610-93-4

Cat. No.: VC4377252

Molecular Formula: C18H29N3O4S

Molecular Weight: 383.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 897610-93-4 |

|---|---|

| Molecular Formula | C18H29N3O4S |

| Molecular Weight | 383.51 |

| IUPAC Name | N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2,2-dimethylpropanamide |

| Standard InChI | InChI=1S/C18H29N3O4S/c1-18(2,3)17(22)19-9-14-26(23,24)21-12-10-20(11-13-21)15-7-5-6-8-16(15)25-4/h5-8H,9-14H2,1-4H3,(H,19,22) |

| Standard InChI Key | CTDIFORARJDOHN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC |

Introduction

Synthesis Overview

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide would likely involve several steps:

-

Preparation of the Piperazine Intermediate: This involves synthesizing the 4-(2-methoxyphenyl)piperazine.

-

Sulfonation: The piperazine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide.

-

Amidation: The sulfonamide is further reacted with pivaloyl chloride to form the final pivalamide derivative.

Chemical Characteristics

-

Solubility: The solubility of this compound in various solvents would depend on its polarity and molecular structure.

-

Stability: Stability under different conditions (e.g., temperature, pH) would be important for storage and handling.

Biological Activity

Compounds with similar structures, such as those containing piperazine rings, often exhibit biological activity, particularly in the realm of neurotransmitter modulation. For example, WAY-100635 is a serotonin receptor antagonist that contains a piperazine moiety .

Pharmaceutical Potential

The presence of a pivalamide group could influence the compound's pharmacokinetic properties, such as its ability to cross biological barriers.

Data Tables

Given the lack of specific data on N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pivalamide, we can create a hypothetical table based on related compounds:

| Compound | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-4-nitrobenzenesulfonamide | C19H24N4O7S2 | 484.6 g/mol | Unknown |

| N-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide | C20H24FN3O2 | 357.43 g/mol | Unknown |

| WAY-100635 | C25H34N4O2 | 422.6 g/mol | Serotonin receptor antagonist |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume